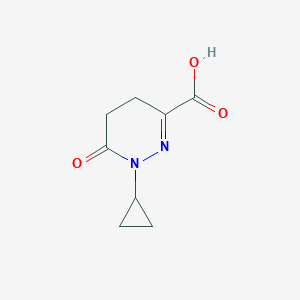

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Description

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a dihydropyridazine core substituted with a cyclopropyl group at position 1 and a carboxylic acid moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring planar, hydrogen-bonding motifs .

Propriétés

IUPAC Name |

1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h5H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIZYMBCJTWVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CCC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with a suitable dicarbonyl compound, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Pyridazine Core

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

- Structure : Benzyl substituent at position 1 (vs. cyclopropyl in the target compound).

- Molecular Formula : C₁₂H₁₂N₂O₃ .

- Key Differences: The benzyl group introduces aromatic bulk, increasing lipophilicity (logP ≈ 2.1 predicted) compared to the cyclopropyl analog (predicted logP ≈ 1.4).

1-Methyl-6-oxo-4,5-dihydropyridazine-3-carboxylic Acid

Positional Isomerism and Functional Group Modifications

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : Oxo group at position 3 and methyl at position 6 (CAS: 74557-73-6) .

- Molecular Formula : C₇H₈N₂O₃.

- Reduced dihydro saturation (2,3-dihydro vs. 4,5-dihydro) alters ring puckering and electronic distribution .

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Structural and Physicochemical Data Table

Activité Biologique

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound belonging to the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: C9H9N2O3

Molecular Weight: 179.18 g/mol

IUPAC Name: 1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

The synthesis of 1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. Common methods include the reaction of cyclopropylamine with dicarbonyl compounds followed by cyclization and oxidation steps.

Antimicrobial Activity

Research indicates that derivatives of 1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have demonstrated that several related compounds show minimum inhibitory concentration (MIC) values against various bacterial strains.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 7.32 - 136.10 |

| Compound B | Staphylococcus aureus | 0.44 |

| Compound C | Escherichia coli | 0.80 |

For instance, one study reported that certain analogues showed MIC values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and E. coli .

Anticancer Properties

The compound's potential anticancer activity has been explored through various studies. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is being studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Results indicated that some compounds exhibited potent activity with low MIC values .

- Cytotoxicity Testing : Compounds derived from 1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid were subjected to cytotoxicity assays against various cancer cell lines. Results showed promising cytotoxic effects, warranting further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.